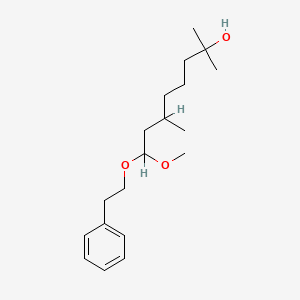
8-Methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol is an organic compound with the molecular formula C19H32O3 and a molecular weight of 308.46 g/mol . This compound is characterized by its unique structure, which includes a methoxy group, two methyl groups, and a phenylethoxy group attached to an octanol backbone . It is commonly used in various chemical and industrial applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Octanol Backbone: The initial step involves the formation of the octanol backbone through a series of reactions, including alkylation and reduction.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Phenylethoxy Group: The phenylethoxy group is attached through an etherification reaction, often using phenylethanol and a suitable catalyst.
Industrial Production Methods
In industrial settings, the production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Reactors: Depending on the scale of production, either batch or continuous reactors are used.
Catalysts and Solvents: Catalysts such as acids or bases are employed to facilitate the reactions, and solvents like ethanol or toluene are used to dissolve the reactants.
Purification: The final product is purified through techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
8-Methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and phenylethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like halides, amines, or thiols
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, alkanes
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
8-Methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals, fragrances, and pharmaceuticals.
作用機序
The mechanism of action of 8-Methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol involves its interaction with specific molecular targets and pathways. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to inflammation, cell growth, and apoptosis.
類似化合物との比較
Similar Compounds
- 8-Methoxy-2,6-dimethyl-8-(2-phenylethoxy)-2-octanol
- 2-Octanol, 8-methoxy-2,6-dimethyl-8-(2-phenylethoxy)
Uniqueness
8-Methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol stands out due to its unique combination of functional groups, which confer specific chemical and biological properties
特性
CAS番号 |
94291-84-6 |
|---|---|
分子式 |
C19H32O3 |
分子量 |
308.5 g/mol |
IUPAC名 |
8-methoxy-2,6-dimethyl-8-(2-phenylethoxy)octan-2-ol |
InChI |
InChI=1S/C19H32O3/c1-16(9-8-13-19(2,3)20)15-18(21-4)22-14-12-17-10-6-5-7-11-17/h5-7,10-11,16,18,20H,8-9,12-15H2,1-4H3 |
InChIキー |
JHKWGPXCUJMKMV-UHFFFAOYSA-N |
正規SMILES |
CC(CCCC(C)(C)O)CC(OC)OCCC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


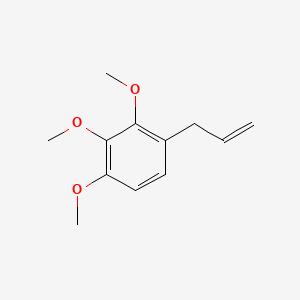
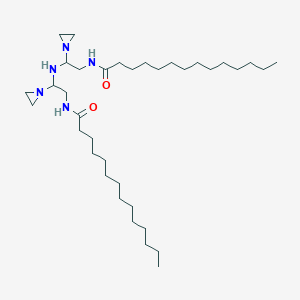
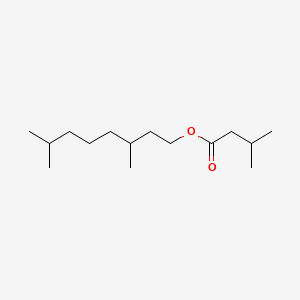


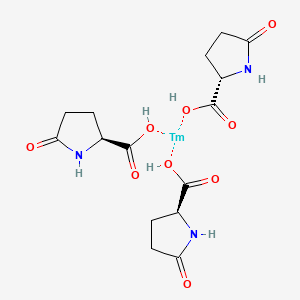
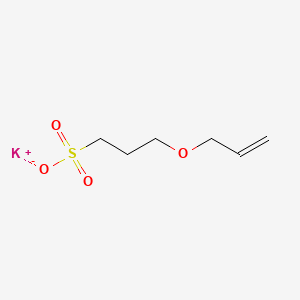

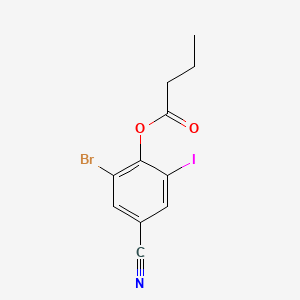
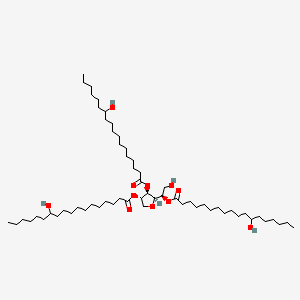
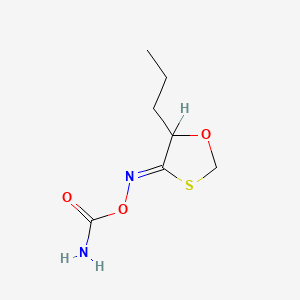
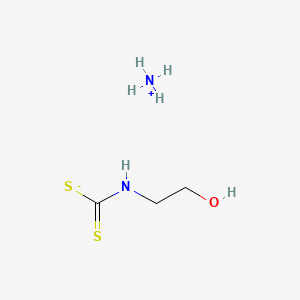
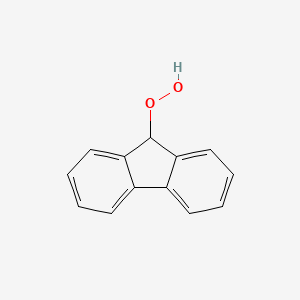
![4-[(2-Aminophenyl)methyl]-2,6-diethylaniline](/img/structure/B12662937.png)
